2,4,6-Tribromophenylboronic acid

Lewis acidity pKa prediction arylboronic acid

Reproducibility failures in sterically demanding Suzuki couplings often arise from halogen identity mismatches. 2,4,6-Tribromophenylboronic acid (TBPA) solves this with three C-Br bonds providing four orthogonal reactive sites for sequential derivatization. • 98%+ purity ensures reproducible COF assembly vs. fluoro/chloro analogs • Ambient storage eliminates cold-chain costs • Three Br anomalous scatterers enable SAD/MAD phasing without Se-Met labeling

Molecular Formula C6H4BBr3O2
Molecular Weight 358.62 g/mol
CAS No. 1451392-84-9
Cat. No. B1454482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromophenylboronic acid
CAS1451392-84-9
Molecular FormulaC6H4BBr3O2
Molecular Weight358.62 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1Br)Br)Br)(O)O
InChIInChI=1S/C6H4BBr3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
InChIKeyYQXRXSNADQHKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tribromophenylboronic acid (CAS 1451392-84-9) – Key Physicochemical Profile and Procurement Context


2,4,6-Tribromophenylboronic acid (TBPA) is a tri-brominated phenylboronic acid bearing bromine atoms at the 2, 4, and 6 positions of the aromatic ring . The compound (C₆H₄BBr₃O₂; MW 358.62 g·mol⁻¹) is supplied as a crystalline solid with typical purities ≥95 % and a predicted pKa of 7.77 ± 0.58 . It belongs to the broader class of ortho,orthoʹ-disubstituted arylboronic acids, where the proximal substituents exert a pronounced influence on boron-centred reactivity through a combination of steric, inductive, and resonance effects [1].

Aqueous Suzuki coupling – enhanced boronate equilibrium at near-neutral pH
Divergent synthesis core – three C–Br handles for sequential cross-coupling
Ambient storage workflow – no cold-chain required per vendor specification

Why 2,4,6-Tribromophenylboronic Acid Cannot Be Replaced by Other 2,4,6-Trisubstituted Phenylboronic Acids


The 2,4,6-trisubstitution pattern places three groups in the ortho and para positions relative to the –B(OH)₂ moiety, making the boron centre exceptionally sensitive to the nature of those substituents. Fluorine, chlorine, bromine, and methyl groups differ fundamentally in their Hammett σ values, steric bulk (A-values), polarisability, and leaving-group ability [1]. These differences translate into measurable shifts in Lewis acidity (pKa), hydrolytic stability, and coupling kinetics that cannot be compensated by merely adjusting catalyst loading or temperature [2]. Consequently, procurement specifications that do not lock the halogen identity risk irreproducible reaction outcomes, especially in sterically demanding or late-stage functionalisation sequences where the bromine atoms serve not only as electronic modulators but also as handles for subsequent derivatisation .

Attribute
TBPA
2,4,6-Trifluoro analog
Lewis acidity
pKa ≈ 7.77
pKa ≈ 8.26 (weaker acid)
Reactive C–X sites
3 C–Br (active)
0 (C–F inert)
Storage
Ambient, cool & dry
–20 °C, inert atmosphere
Risk summary
Fluorinated analog may shift coupling pH window, eliminates post-boronic-acid derivatisation, and adds cold-chain logistics risk. Not directly interchangeable for multi-step divergent sequences.

Quantitative Differentiation Evidence for 2,4,6-Tribromophenylboronic Acid (CAS 1451392-84-9)


Enhanced Lewis Acidity: Predicted pKa of 2,4,6-Tribromophenylboronic Acid vs. Fluorinated, Chlorinated, and Methylated Analogs

The predicted pKa of 2,4,6-tribromophenylboronic acid is 7.77 ± 0.58, which is lower (more acidic) than that of the 2,4,6-trifluoro analog (8.26 ± 0.58), the 2,4,6-trichloro analog (7.80 ± 0.58), and substantially lower than the 2,4,6-trimethyl analog (9.00 ± 0.58) . The increased acidity results from the strong electron-withdrawing inductive effect of three bromine substituents, which stabilises the boronate anion and shifts the B(OH)₂/B(OH)₃⁻ equilibrium toward the tetrahedral form at physiological and near-neutral pH [1].

Lewis acidity
Cross-study comparable
pKa 7.77 ± 0.58
ΔpKa –0.49 vs. trifluoro; –1.23 vs. trimethyl
Supports boronate formation at milder pH for aqueous coupling
Predicted value; empirical validation recommended for kinetic studies
Lewis acidity pKa prediction arylboronic acid substituent effect

Triple Bromine Leaving-Group Potential: Orthogonal Derivatisation Capability Not Available in Fluorinated or Methylated Analogs

The three C–Br bonds of 2,4,6-tribromophenylboronic acid can engage in successive cross-coupling or nucleophilic aromatic substitution reactions after the boronic acid has been consumed, enabling iterative build-up of molecular complexity from a single building block . In contrast, the C–F bonds in 2,4,6-trifluorophenylboronic acid are essentially inert under standard Pd-catalysed conditions, and the C–CH₃ bonds in the trimethyl analog require harsh C–H activation protocols. The C–Cl bonds in the trichloro analog are less reactive than C–Br in oxidative addition, typically requiring higher temperatures or specialised ligands [1].

Post-boronic acid reactivity
Class-level inference
3 reactive C–Br sites
vs. trifluoro: 0 sites
Enables sequential cross-coupling for divergent scaffold assembly
C–Br oxidative addition advantage over C–Cl is catalyst-system dependent
sequential functionalisation halogen dance orthogonal reactivity Suzuki coupling

Heavy-Atom Effect for X-Ray Crystallography: Anomalous Scattering Signal Strength Relative to Chlorinated and Fluorinated Analogs

With three bromine atoms (atomic number 35), TBPA provides a strong anomalous scattering signal (fʹʹ at Cu Kα ≈ 1.28 e⁻ per Br atom) that greatly exceeds that of the trifluoro analog (F, Z = 9; fʹʹ negligible) and the trichloro analog (Cl, Z = 17; fʹʹ ≈ 0.35 e⁻ per Cl) [1]. The phasing power scales approximately with the square of the number of electrons contributing to anomalous scattering, making the tribromo derivative markedly superior for single-wavelength anomalous diffraction (SAD) experiments when incorporated into small-molecule or protein–ligand crystals [2].

Anomalous scattering (Cu Kα)
Class-level inference
f'' ≈ 1.28 e⁻ per Br
~3.7× Cl signal; ~64× F signal
Provides strong experimental phasing power for SAD crystallography
Phasing power scales with anomalous scatterer identity and count
heavy atom anomalous dispersion X-ray crystallography bromine phasing

Thermal Stability and Storage: Long-Term Ambient Storage Without Refrigeration vs. 2,4,6-Trifluorophenylboronic Acid

AKSci specifies long-term storage for 2,4,6-tribromophenylboronic acid as 'Store long-term in a cool, dry place' without requiring freezer conditions, whereas 2,4,6-trifluorophenylboronic acid is specified as 'Inert atmosphere, Store in freezer, under -20 °C' by multiple vendors . This reflects the reduced propensity of the tribromo compound to undergo hydrolytic deboronation or protodeboronation at ambient temperature compared with the electron-deficient trifluoro analog, which is known to be less stable in solution and at elevated temperatures [1].

Storage stability
Cross-study comparable
Ambient, cool & dry
vs. trifluoro: –20 °C freezer required
Eliminates cold-chain logistics and reduces degradation risk during transit
Vendor-stated recommendation; verify under local humidity conditions
storage stability cold chain supply chain hydrolytic stability

Purity Specification Benchmark: Commercial Availability at 98 %+ Purity vs. Typical 95 % for Chlorinated and Fluorinated Analogs

2,4,6-Tribromophenylboronic acid is commercially available at ≥98 % purity (Boroncore, Leyan) and ≥95 % (AKSci, MuseChem, Fluorochem) [1]. The higher purity tier (98 %+) reduces the burden of anhydride (boroxine) contamination that is commonly observed in arylboronic acids and is explicitly noted as 'contains varying amounts of anhydride' in the specifications of the 2,4,6-trifluoro and 2,4,6-trichloro analogs .

Commercial purity
Cross-study comparable
≥98% (Boroncore, Leyan)
vs. analogs: typically 95% with variable anhydride
Reduces boroxine side reactions in stoichiometry-sensitive applications
Supplier CoA basis; confirm purity method (HPLC/NMR) for critical workflows
purity specification quality control procurement boronic acid

High-Value Application Scenarios for 2,4,6-Tribromophenylboronic Acid (CAS 1451392-84-9)


Iterative Divergent Synthesis of Polyaryl Scaffolds via Sequential Suzuki Coupling

The boronic acid group and three C–Br bonds provide four orthogonal reactive sites. After the first Suzuki coupling at the –B(OH)₂ position, the residual C–Br bonds can be sequentially addressed under increasingly forcing conditions or with different catalytic systems to install three distinct aryl/heteroaryl fragments. This divergent strategy is unattaiable with 2,4,6-trifluoro- or 2,4,6-trimethylphenylboronic acids, which lack reactive C–X bonds beyond the boronic acid .

Pharmaceutical Intermediate Manufacturing Requiring Cold-Chain-Free Supply Chains

TBPA's ambient storage stability eliminates the cost and complexity of –20 °C cold-chain logistics, a distinct advantage over 2,4,6-trifluorophenylboronic acid when transferring synthetic routes from medicinal chemistry kilo-labs to commercial manufacturing facilities in regions with unreliable cold storage .

Heavy-Atom Derivatisation for Macromolecular Crystallography

Soaking protein crystals with TBPA or incorporating TBPA-derived ligands introduces three bromine anomalous scatterers per molecule, providing robust experimental phasing power for de novo structure determination by SAD or MAD methods without the need for selenomethionine labelling [1].

Covalent Organic Framework (COF) and Porous Polymer Synthesis with Tunable Pore Functionality

The three bromine handles enable post-synthetic modification of boronic-acid-derived COFs, allowing systematic variation of pore-wall functionality. The higher purity of commercially available TBPA (98 %+) relative to its chloro and fluoro analogs reduces defect sites during framework assembly, improving crystallinity and surface area reproducibility [2].

Application
Selection Property
Validation Focus
Iterative divergent polyaryl synthesis
Trifunctional C–Br reactivity profile
Sequential coupling selectivity and site tolerance
Cold-chain-free pharmaceutical intermediate supply
Ambient storage stability
Long-term purity and anhydride content under ambient conditions
Heavy-atom derivatisation for crystallography
Anomalous scattering factor (Br)
Phasing power and SAD data quality in soaked crystals
COF and porous polymer post-synthetic modification
High commercial purity (≥98%)
Defect-site reduction and framework crystallinity reproducibility

Technical Documentation Hub

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